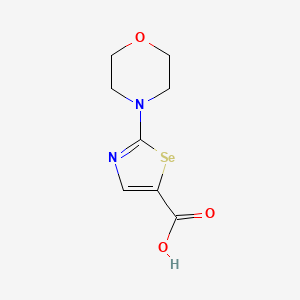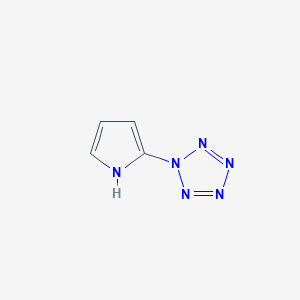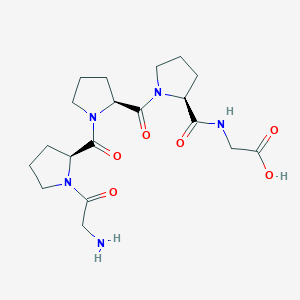
D-Methionyl-D-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Methionyl-D-serine: is a dipeptide composed of the amino acids D-methionine and D-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-D-serine typically involves the coupling of D-methionine and D-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: D-Methionyl-D-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The serine residue can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions at the serine hydroxyl group.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from its oxidized forms.
Substitution: Alkylated serine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Methionyl-D-serine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a tool to investigate the role of D-amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of D-Methionyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-methionine residue can interact with methionine-binding proteins, while the D-serine residue can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. These interactions can modulate various biochemical pathways, including neurotransmission and signal transduction.
Vergleich Mit ähnlichen Verbindungen
L-Methionyl-L-serine: The L-enantiomer of the dipeptide, which has different biological activity and stability.
D-Alanyl-D-serine: Another dipeptide with similar structural features but different functional properties.
D-Serine: A single amino acid that acts as a co-agonist at NMDA receptors, similar to the D-serine residue in D-Methionyl-D-serine.
Uniqueness: this compound is unique due to its combination of D-amino acids, which confer resistance to enzymatic degradation and enhance stability. This makes it particularly valuable in research and therapeutic applications where stability is crucial.
Eigenschaften
CAS-Nummer |
656811-61-9 |
|---|---|
Molekularformel |
C8H16N2O4S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |
InChI-Schlüssel |
WEDDFMCSUNNZJR-PHDIDXHHSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
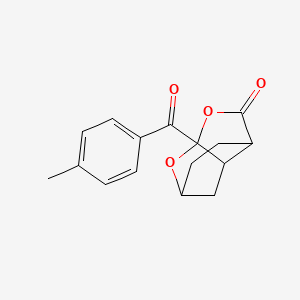
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

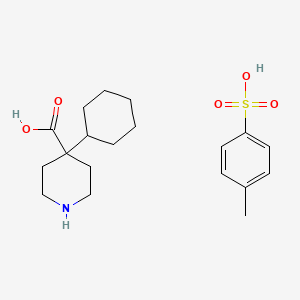
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
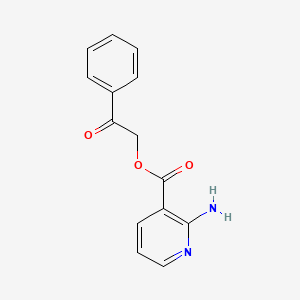
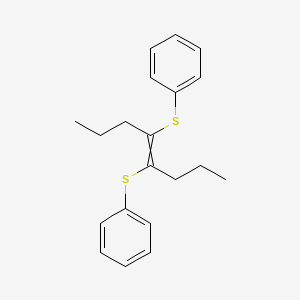
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
